
3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine
Overview
Description
3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can yield an amine derivative .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. Studies have shown that this compound can inhibit the growth of pathogens, suggesting its potential as a therapeutic agent in treating infections. However, further investigations are necessary to fully understand its efficacy and establish clinical applications .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly kinases involved in critical cellular processes. This characteristic positions it as a promising lead compound for drug development targeting diseases linked to abnormal kinase activity, such as cancer and inflammatory disorders .
Material Science
The unique structure of this compound allows for potential applications in material science. Its electronic properties may facilitate the development of new functional materials with specific characteristics suitable for various applications, including sensors and organic electronics. However, more research is needed to explore these possibilities fully .
Structure and Properties
The compound features a pyrazole ring substituted with both furan and phenyl groups, which enhances its reactivity and biological activity compared to other pyrazole derivatives. The presence of these groups contributes to distinctive electronic properties that allow for specific interactions with biological targets .
Case Studies and Research Findings
Several studies have documented the synthesis methods and biological activities of this compound:
A notable study published in Chinese Chemical Letters explored the synthesis and biological activity of novel derivatives of N-(3-furan-2-yl-1-pheny1H-pyrazol) amides, demonstrating their potential as effective antimicrobial agents . Such findings underscore the importance of exploring derivative compounds to enhance biological activity.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Another furan derivative with different biological activities.
1-Phenyl-3-(furan-2-yl)prop-2-en-1-one: A compound with similar structural features but different reactivity and applications.
Uniqueness
3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties. Its potential as an antimicrobial and anticancer agent sets it apart from other similar compounds .
Biological Activity
3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring fused with a pyrazole moiety and a phenyl group, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics. The mechanism of action appears to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity.
Anticancer Properties
The compound has also been evaluated for its anticancer potential . Studies focusing on different cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7), have demonstrated cytotoxic effects. Notably, the compound showed an IC50 value of 26 µM against A549 cells, indicating significant growth inhibition .
While specific mechanisms for this compound are still under investigation, preliminary data suggest that it may interact with various molecular targets involved in cell proliferation and apoptosis. The compound's ability to inhibit specific kinases associated with cancer progression has been noted, which could explain its anticancer effects .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of 1-phenyl-1H-pyrazol-5-one with furan derivatives in the presence of acid catalysts. This synthetic versatility allows for modifications that could enhance its biological activity or selectivity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains, suggesting its utility in treating infections.
- Anticancer Evaluations : In vitro assays showed promising results with significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure exhibited lower IC50 values compared to conventional chemotherapeutics like doxorubicin .
Q & A
Q. Basic: What are the most effective synthetic routes for 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step protocols starting with condensation reactions. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazides or ketones with phenylhydrazine derivatives under acidic or thermal conditions . Key steps include:
- Core formation : Condensation of a furan-substituted diketone with phenylhydrazine to form the pyrazole ring.
- Substituent introduction : Selective functionalization at positions 1 (phenyl) and 3 (furan-2-yl) using Suzuki coupling or nucleophilic aromatic substitution .
- Amine protection : Use of Boc or Fmoc groups to prevent side reactions during synthesis .
Critical factors : Temperature control (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., POCl₃ for cyclization) significantly impact yield and purity .
Q. Basic: Which spectroscopic methods are critical for characterizing this compound, and what key spectral features confirm its structure?
Answer:
- ¹H/¹³C NMR :
- The pyrazole ring protons (H-4 and H-5) appear as doublets in δ 6.5–7.5 ppm.
- The furan oxygen deshields adjacent protons, with H-α and H-β resonating at δ 6.2–7.0 ppm .
- X-ray crystallography : Resolves tautomeric forms (e.g., 1H-pyrazol-5-amine vs. 3H-pyrazol-5-amine) by confirming bond lengths and angles. Planarity between the pyrazole and furan rings is a key structural marker .
- IR spectroscopy : The NH₂ stretch (3300–3500 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) validate the amine and pyrazole moieties .
Q. Advanced: How can researchers resolve contradictions in NMR data arising from tautomerism in pyrazole derivatives?
Answer:
Tautomerism in pyrazoles (e.g., 1H vs. 3H forms) complicates NMR interpretation. Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows tautomeric interconversion, splitting peaks into distinct signals .
- X-ray crystallography : Definitive assignment via crystal structure analysis (e.g., dihedral angles between rings and hydrogen bonding patterns) .
- Computational modeling : DFT calculations predict chemical shifts for each tautomer, aiding spectral assignment .
Q. Advanced: What strategies are used to optimize the compound’s synthetic pathway to improve purity and scalability?
Answer:
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) removes byproducts like unreacted hydrazines .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yield by 15–20% .
- Flow chemistry : Enhances scalability and reproducibility for multi-step syntheses .
- Analytical QC : LC-MS monitors intermediate purity, while DSC identifies polymorphic forms that may affect bioavailability .
Q. Advanced: How does the substitution pattern on the pyrazole ring affect biological activity, and what in vitro models are suitable for testing?
Answer:
- Structure-activity relationship (SAR) :
- In vitro models :
Q. Advanced: What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or COX-2) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : MOE or RDKit correlates substituent effects (e.g., Hammett σ values) with activity .
Q. Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
- pH stability : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming ring-opened byproducts .
Q. Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms binding to intended proteins in cell lysates .
- CRISPR knockouts : Gene-edited cell lines (e.g., lacking COX-2) test specificity in anti-inflammatory pathways .
- Metabolomics : LC-HRMS identifies downstream metabolites, linking activity to specific biochemical pathways .
Properties
IUPAC Name |
5-(furan-2-yl)-2-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCNJZKCFQJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.